molecular formula C9H9FOS B14048772 1-(2-Fluoro-5-mercaptophenyl)propan-2-one

1-(2-Fluoro-5-mercaptophenyl)propan-2-one

Cat. No.: B14048772
M. Wt: 184.23 g/mol
InChI Key: UEPUPSIPXYCPTB-UHFFFAOYSA-N
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Description

1-(2-Fluoro-5-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula C9H9FOS and a molecular weight of 184.23 g/mol . This compound is characterized by the presence of a fluorine atom and a mercapto group attached to a phenyl ring, along with a propan-2-one moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Fluoro-5-mercaptophenyl)propan-2-one typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2-Fluoro-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include sulfonic acids, alcohols, and substituted derivatives.

Scientific Research Applications

1-(2-Fluoro-5-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-5-mercaptophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The fluorine atom can enhance the compound’s binding affinity to specific targets, while the propan-2-one moiety can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

1-(2-Fluoro-5-mercaptophenyl)propan-2-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical and biological properties.

Properties

Molecular Formula

C9H9FOS

Molecular Weight

184.23 g/mol

IUPAC Name

1-(2-fluoro-5-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H9FOS/c1-6(11)4-7-5-8(12)2-3-9(7)10/h2-3,5,12H,4H2,1H3

InChI Key

UEPUPSIPXYCPTB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)S)F

Origin of Product

United States

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